4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole
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Overview
Description
4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a nitrophenoxy group and a phenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The nitrophenoxy group can be introduced through nucleophilic substitution reactions, where a nitrophenol derivative reacts with a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl and nitrophenoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known for its biological activity, making this compound a candidate for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Chemical Biology: It is used as a probe in chemical biology to study biological processes and interactions at the molecular level.
Industrial Applications: The compound can be utilized in the development of new catalysts and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. The nitrophenoxy group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The triazole ring can also interact with biological macromolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-1,2,3-triazole: Lacks the nitrophenoxy group, making it less reactive in certain chemical reactions.
4-[(2-Chlorophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole: Contains a chlorophenoxy group instead of a nitrophenoxy group, leading to different chemical and biological properties.
4-[(2-Methoxyphenoxy)methyl]-1-phenyl-1H-1,2,3-triazole: Contains a methoxy group, which affects its solubility and reactivity.
Uniqueness
4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
113714-07-1 |
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Molecular Formula |
C15H12N4O3 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
4-[(2-nitrophenoxy)methyl]-1-phenyltriazole |
InChI |
InChI=1S/C15H12N4O3/c20-19(21)14-8-4-5-9-15(14)22-11-12-10-18(17-16-12)13-6-2-1-3-7-13/h1-10H,11H2 |
InChI Key |
XMXZBIQYUXGBHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)COC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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